

Spectroscopic Characterization of 4-Bromo-3-cyanopyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-3-cyanopyridine**

Cat. No.: **B125802**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-bromo-3-cyanopyridine** (also known as 4-bromonicotinonitrile), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

While a complete, experimentally verified dataset for **4-bromo-3-cyanopyridine** is not publicly available in comprehensive spectral databases, the following tables summarize the expected and observed data based on the analysis of its constituent functional groups and data from closely related analogs such as 4-cyanopyridine and 3-bromopyridine.

Table 1: ^1H NMR (Proton NMR) Data (Predicted)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.8 - 9.0	s	-
H-5	~7.8 - 8.0	d	~5.0
H-6	~8.6 - 8.8	d	~5.0

Predicted data is based on the analysis of substituted pyridine derivatives. The exact chemical shifts and coupling constants may vary based on solvent and experimental conditions.

Table 2: ^{13}C NMR (Carbon NMR) Data (Predicted)

Carbon Atom	Chemical Shift (δ , ppm)
C-2	~152 - 155
C-3 (C-CN)	~110 - 115
C-4 (C-Br)	~125 - 130
C-5	~130 - 135
C-6	~150 - 153
CN	~115 - 120

Predicted data is based on the analysis of substituted pyridine and nitrile compounds.

Table 3: IR (Infrared) Spectroscopy Data

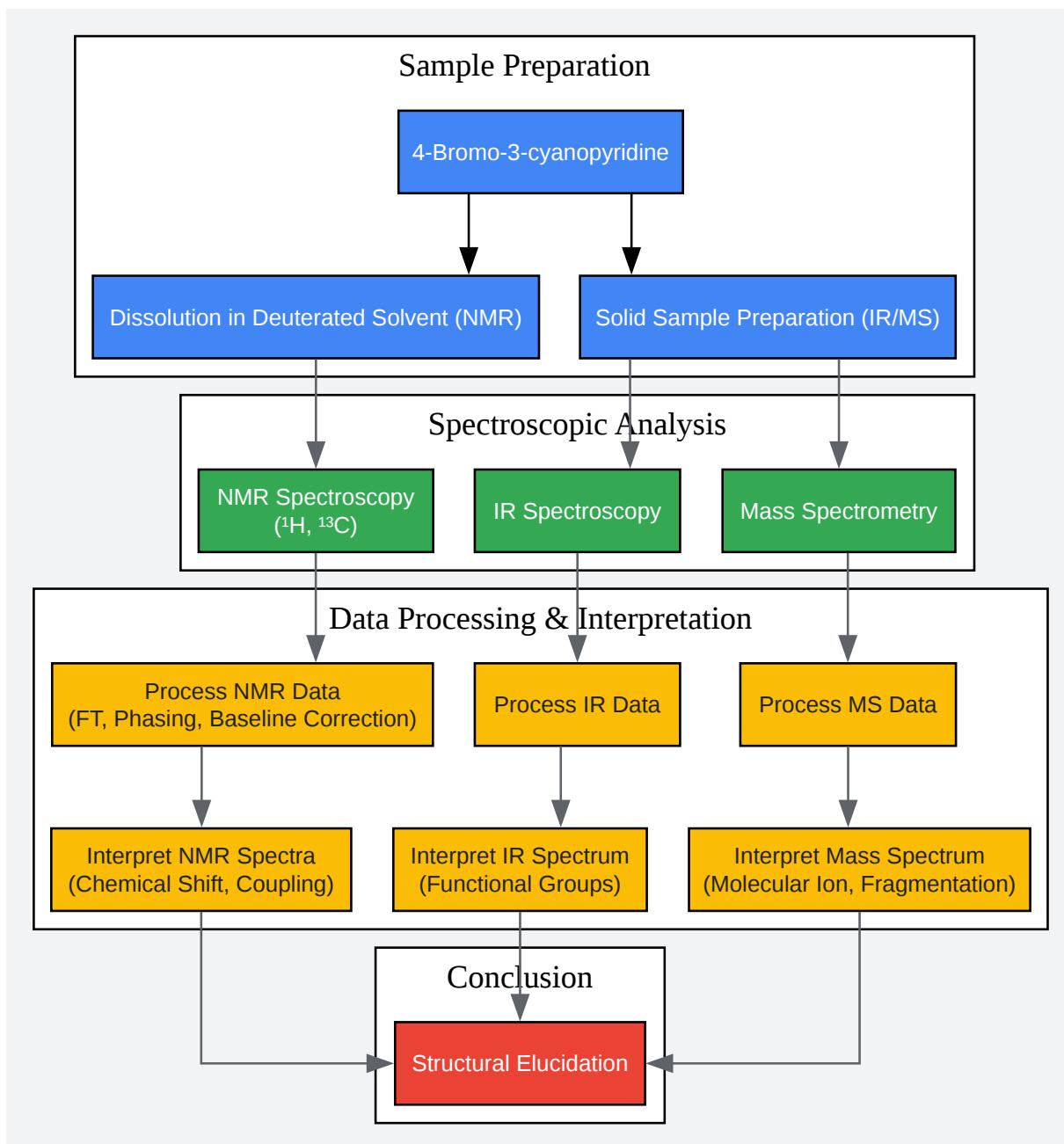

Functional Group	Characteristic Absorption (cm^{-1})	Intensity
C≡N (Nitrile)	2220 - 2240	Medium to Strong
C=N, C=C (Aromatic Ring)	1550 - 1600	Medium to Strong
C-H (Aromatic)	3000 - 3100	Medium to Weak
C-Br	500 - 600	Medium to Strong

Table 4: MS (Mass Spectrometry) Data

Ion	m/z (Mass-to-Charge Ratio)	Notes
[M] ⁺	182/184	Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹ Br/ ⁸¹ Br ≈ 1:1 ratio).
[M-Br] ⁺	103	Fragment corresponding to the loss of a bromine atom.
[M-CN] ⁺	156/158	Fragment corresponding to the loss of the cyanide group.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-bromo-3-cyanopyridine**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Bromo-3-cyanopyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b125802#spectroscopic-data-for-4-bromo-3-cyanopyridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com